2-Amino-2-(trifluoromethyl)hex-5-enoic acid
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Overview
Description
2-Amino-2-(trifluoromethyl)hex-5-enoic acid is a versatile chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hex-5-enoic acid backbone. It is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(trifluoromethyl)hex-5-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)acrylic acid with ammonia or an amine source under specific temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(trifluoromethyl)hex-5-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(trifluoromethyl)hex-5-enoic acid finds applications in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(trifluoromethyl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 2-Amino-2-(trifluoromethyl)hexanoic acid
- 2-Amino-2-(trifluoromethyl)pentanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-2-(trifluoromethyl)hex-5-enoic acid stands out due to its unique combination of an amino group, a trifluoromethyl group, and an unsaturated hex-5-enoic acid backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-2-(trifluoromethyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2H,1,3-4,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXADZMZFZNQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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